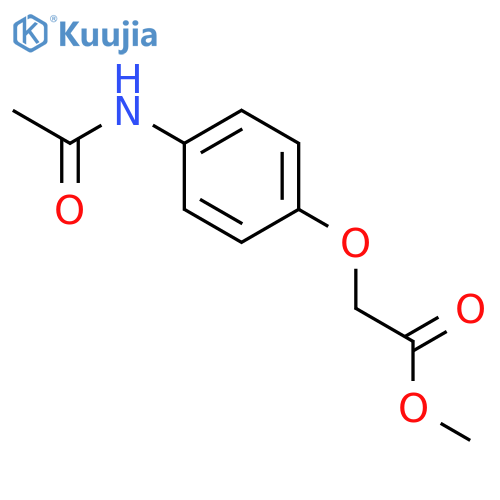

Cas no 220299-99-0 (methyl 2-(4-acetamidophenoxy)acetate)

methyl 2-(4-acetamidophenoxy)acetate 化学的及び物理的性質

名前と識別子

-

- Acetic acid, [4-(acetylamino)phenoxy]-, methyl ester

- methyl 2-(4-acetamidophenoxy)acetate

- methyl 2-(4-acetylaminophenoxy)acetate

- methyl [4-(acetylamino)phenoxy]acetate

- DPOLBUJUVCUNQM-UHFFFAOYSA-N

- (4-Acetamidophenoxy)methyl acetate

- STL282704

- 4-acetaminophenoxyacetic acid methylester

- EN300-33396

- Z54066269

- methyl [4-(acetylamino)phenoxy]acetate, AldrichCPR

- AKOS008948672

- DB-319822

- G20960

- DTXSID40449691

- CS-0246607

- 220299-99-0

- Methyl (4-acetaminophenoxy)acetate

-

- MDL: MFCD03899149

- インチ: InChI=1S/C11H13NO4/c1-8(13)12-9-3-5-10(6-4-9)16-7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)

- InChIKey: DPOLBUJUVCUNQM-UHFFFAOYSA-N

- ほほえんだ: CC(=O)NC1=CC=C(C=C1)OCC(=O)OC

計算された属性

- せいみつぶんしりょう: 223.08449

- どういたいしつりょう: 223.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 64.6Ų

じっけんとくせい

- PSA: 64.63

methyl 2-(4-acetamidophenoxy)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33396-10.0g |

methyl 2-(4-acetamidophenoxy)acetate |

220299-99-0 | 95% | 10g |

$1346.0 | 2023-06-17 | |

| Enamine | EN300-33396-1.0g |

methyl 2-(4-acetamidophenoxy)acetate |

220299-99-0 | 95% | 1g |

$314.0 | 2023-06-17 | |

| AK Scientific | 2272CS-100mg |

Methyl [4-(acetylamino)phenoxy]acetate |

220299-99-0 | 95% | 100mg |

$176 | 2023-09-16 | |

| Enamine | EN300-33396-5.0g |

methyl 2-(4-acetamidophenoxy)acetate |

220299-99-0 | 95% | 5g |

$908.0 | 2023-06-17 | |

| Enamine | EN300-33396-1g |

methyl 2-(4-acetamidophenoxy)acetate |

220299-99-0 | 95% | 1g |

$314.0 | 2023-09-04 | |

| A2B Chem LLC | AD60312-50mg |

(4-Acetamidophenoxy)methyl acetate |

220299-99-0 | 95% | 50mg |

$91.00 | 2024-04-20 | |

| Aaron | AR007QV8-500mg |

Acetic acid, [4-(acetylamino)phenoxy]-, methyl ester |

220299-99-0 | 95% | 500mg |

$325.00 | 2025-01-23 | |

| A2B Chem LLC | AD60312-2.5g |

(4-Acetamidophenoxy)methyl acetate |

220299-99-0 | 95% | 2.5g |

$682.00 | 2024-04-20 | |

| A2B Chem LLC | AD60312-10g |

(4-Acetamidophenoxy)methyl acetate |

220299-99-0 | 95% | 10g |

$1452.00 | 2024-04-20 | |

| A2B Chem LLC | AD60312-500mg |

(4-Acetamidophenoxy)methyl acetate |

220299-99-0 | 95% | 500mg |

$265.00 | 2024-04-20 |

methyl 2-(4-acetamidophenoxy)acetate 関連文献

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

methyl 2-(4-acetamidophenoxy)acetateに関する追加情報

Methyl 2-(4-Acetamidophenoxy)Acetate: A Comprehensive Overview

Methyl 2-(4-acetamidophenoxy)acetate, with CAS No. 220299-99-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound has been extensively studied for its potential applications in drug development, particularly in the design of bioactive molecules with tailored pharmacokinetic properties. The structure of methyl 2-(4-acetamidophenoxy)acetate consists of a methyl ester group attached to a phenoxyacetic acid moiety, with an acetamide substituent on the aromatic ring. This unique combination of functional groups makes it a versatile building block for various chemical transformations.

The synthesis of methyl 2-(4-acetamidophenoxy)acetate typically involves multi-step organic reactions, including nucleophilic substitution, esterification, and acetylation. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex molecules like methyl 2-(4-acetamidophenoxy)acetate.

One of the most promising applications of methyl 2-(4-acetamidophenoxy)acetate lies in its role as an intermediate in drug discovery programs. The compound's phenoxy group is known to exhibit favorable pharmacokinetic properties, such as enhanced solubility and improved bioavailability. Additionally, the presence of an acetamide group introduces additional flexibility for further chemical modifications, allowing researchers to explore a wide range of biological activities. Recent studies have highlighted its potential as a precursor for anti-inflammatory agents and anticancer drugs, where its structural features can be exploited to modulate enzyme activity or target specific cellular pathways.

In terms of biological activity, methyl 2-(4-acetamidophenoxy)acetate has shown intriguing properties in vitro and in vivo models. For example, preclinical studies have demonstrated its ability to inhibit certain kinases involved in cancer progression, suggesting its potential as a lead compound for oncology drug development. Furthermore, its role as a substrate for metabolic enzymes has been investigated, providing insights into its pharmacokinetics and toxicity profiles. These findings are particularly relevant in light of increasing emphasis on personalized medicine and the need for drugs with optimized therapeutic indices.

From an analytical standpoint, the characterization of methyl 2-(4-acetamidophenoxy)acetate has benefited from advances in spectroscopic techniques such as NMR and mass spectrometry. These tools enable precise determination of the compound's molecular structure and purity, which are critical for ensuring consistent quality across different batches. Additionally, computational modeling approaches have been employed to predict the compound's interactions with biological targets, further enhancing our understanding of its potential therapeutic applications.

Looking ahead, the continued exploration of methyl 2-(4-acetamidophenoxy)acetate is expected to yield new insights into its chemical reactivity and biological effects. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area, particularly through the integration of artificial intelligence and machine learning algorithms for predictive modeling. As research progresses, it is anticipated that this compound will play an increasingly important role in advancing both basic science and applied medicine.

220299-99-0 (methyl 2-(4-acetamidophenoxy)acetate) 関連製品

- 6339-04-4(3-Acetamidophenoxyacetic acid)

- 2623-33-8(4-Acetamidophenyl acetate)

- 2248318-02-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(tert-butylsulfamoyl)-4-methoxybenzoate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1448046-00-1(N-(3-methoxythiolan-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

- 1932645-05-0(3aH-Isoindole-3a-carboxylic acid, octahydro-, (3aS,7aS)-)

- 1805510-38-6(4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde)

- 1361601-32-2(2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl)

- 171605-91-7(Xiaochongliulin)

- 1361580-89-3(4-(Perchlorophenyl)pyridine-2-acetonitrile)